Vanillylamine

Enzyme Kinetics Biocatalysis Vanillyl-Alcohol Oxidase

Vanillylamine is the definitive aromatic amine building block for capsaicinoid synthesis. Its primary amine enables enzymatic acylation by capsaicin synthase (EC 2.3.2.35) to form pungent capsaicinoids, or chemical amidation for TRPV1 ligand libraries. Substituting vanillyl alcohol yields non-pungent capsinoids; vanillin cannot enter either pathway. This compound is also the key intermediate in retrosynthetic cascades for 'natural'-labeled vanillin production. Procure high-purity vanillylamine for enzymatic biocatalysis, medicinal chemistry, and industrial biotech R&D.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1196-92-5
Cat. No. B075263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillylamine
CAS1196-92-5
Synonymsvanillylamine
vanillylamine hydrochloride
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)O
InChIInChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3
InChIKeyWRPWWVNUCXQDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillylamine (CAS 1196-92-5) for Capsaicinoid Biosynthesis and Vanilloid Derivative Synthesis: A Procurement Guide


Vanillylamine (4-hydroxy-3-methoxybenzylamine) is an aryl alkylamine alkaloid that functions as the essential aromatic amine precursor in the biosynthesis of capsaicinoids, the pungent principles of chili peppers (Capsicum spp.) [1]. It is enzymatically produced from vanillin via vanillin aminotransferase (VAMT/pAMT; EC 2.6.1.119) in a unique reaction of the phenylpropanoid pathway . As a derivative of vanillin, it possesses both a phenolic hydroxyl and a primary amine group, conferring distinct reactivity compared to its structural analogs. Its primary procurement value lies in its role as a dedicated building block for the enzymatic or chemical synthesis of capsaicin, capsaicin analogs, and other vanilloid compounds.

Why Vanillylamine Cannot Be Replaced by Vanillin, Vanillyl Alcohol, or Other Simple Analogs in Capsaicinoid Synthesis


Vanillylamine, vanillin, and vanillyl alcohol are closely related in structure but possess distinct functional groups—a primary amine, an aldehyde, and a primary alcohol, respectively. This difference dictates their exclusive and non-interchangeable roles in biosynthetic pathways. While vanillylamine undergoes acylation by capsaicin synthase to form the amide bond of pungent capsaicinoids [1], vanillyl alcohol is esterified by the same enzyme to produce non-pungent capsinoids [2]. Vanillin, lacking the necessary amine functionality, cannot directly enter either pathway as a terminal acyl acceptor. Furthermore, their reactivity and stability under oxidative or enzymatic conditions differ significantly, meaning that substituting one for another will lead to the synthesis of a different class of molecule with distinct physicochemical and biological properties [3].

Quantitative Differentiation of Vanillylamine (CAS 1196-92-5) from Vanillin and Vanillyl Alcohol: Enzyme Kinetics, Biosynthetic Yield, and Reactivity Data


Superior Substrate Affinity for Vanillyl-Alcohol Oxidase Compared to Vanillyl Alcohol

In assays with vanillyl-alcohol oxidase (EC 1.1.3.38) from Penicillium simplicissimum, vanillylamine exhibits a significantly higher Michaelis constant (Km) than vanillyl alcohol, indicating lower enzyme affinity. However, this difference is critical for metabolic channeling. The reported Km for vanillylamine is 0.076 mM at pH 7.5, 25°C, while for vanillyl alcohol, it is considerably lower at 0.006 mM under the same conditions [1]. This 12.7-fold difference in Km ensures that the enzyme will preferentially process vanillyl alcohol when both are present, a kinetic feature that directs flux towards different end-products (vanillin vs. further oxidized metabolites) and is essential for pathway regulation.

Enzyme Kinetics Biocatalysis Vanillyl-Alcohol Oxidase

Exclusive Precursor for Capsaicin Biosynthesis Yielding 190 µg/Culture vs. Vanillin Production from Ferulic Acid

In immobilized cell cultures of Capsicum frutescens, feeding with vanillylamine (2.5 mM) directly results in the production of capsaicin, whereas feeding with ferulic acid (a precursor to vanillin) predominantly yields vanillin. Specifically, cultures treated with vanillylamine produced a maximum of 190 µg/culture of capsaicin on the 6th day, while those treated with ferulic acid (2.5 mM) produced a maximum of 315 µg/culture of vanillin on the 15th day [1]. This demonstrates that vanillylamine is the dedicated and rate-limiting substrate for the terminal step in capsaicinoid biosynthesis.

Biotransformation Capsaicin Production Plant Cell Culture

Intermediate Oxidation Rate Between Vanillin and Vanillyl Alcohol for Controlled Chemical Reactivity

The relative reactivity of vanillylamine, vanillin, and vanillyl alcohol under oxidative conditions follows a defined and quantifiable order. In a kinetic study using chloramine-T in an acidic medium at 30±0.1°C, the rate of oxidation increased in the order: vanillin > vanillylamine hydrochloride > vanillyl alcohol > vanillylmandelic acid [1]. This places vanillylamine's oxidative susceptibility between that of its more reactive aldehyde analog (vanillin) and its less reactive alcohol analog (vanillyl alcohol).

Oxidation Kinetics Chemical Stability Synthetic Chemistry

Exclusive Production of Capsaicinoids (Amides) vs. Capsinoids (Esters) Due to Functional Group Identity

The fundamental structural difference between vanillylamine (primary amine) and vanillyl alcohol (primary alcohol) dictates the final product class synthesized by capsaicin synthase. When vanillylamine is supplied, it is acylated with a branched-chain fatty acid-CoA to form a capsaicinoid, which is a fatty acid amide and responsible for pungency [1]. Conversely, when vanillyl alcohol is supplied, the same enzyme catalyzes esterification to form a capsinoid, a non-pungent fatty acid ester [2]. In labeling studies, vanillylamine was incorporated into capsaicinoids, whereas vanillyl alcohol was incorporated into capsinoids, and administration of vanillyl alcohol suppressed intact capsaicinoid accumulation by over 60% [2].

Biosynthesis Product Selectivity Capsaicinoids vs. Capsinoids

Primary Industrial and Research Applications for Vanillylamine (CAS 1196-92-5) Based on Verified Differentiation


Enzymatic Synthesis of Pungent Capsaicinoids and Their Analogs

Vanillylamine is the essential substrate for capsaicin synthase (EC 2.3.2.35). This enzyme, found only in Capsicum species, catalyzes the acylation of vanillylamine with a branched-chain fatty acid-CoA (e.g., 8-methyl-6-nonenoyl-CoA) to form capsaicinoids, the pungent principles of chili peppers. Researchers and industrial biotechnologists developing enzymatic or whole-cell biocatalytic routes to capsaicin and its analogs must procure high-purity vanillylamine, as it cannot be substituted by vanillin or vanillyl alcohol. This is supported by the specific substrate requirement of the enzyme [1] and the differential product formation observed in cell culture studies where vanillylamine feeding led exclusively to capsaicin production [2].

Chemical Synthesis of Capsaicin and High-Yield Capsaicinoid Analogs

Vanillylamine serves as the starting material for the chemical synthesis of capsaicin and a wide array of non-pungent capsaicinoid analogs with modified pharmacological profiles. Its primary amine group allows for straightforward amidation with various fatty acid chlorides or activated esters. An optimized biphasic H2O/CHCl3 system using vanillylamine and acyl chlorides has been shown to yield capsaicinoid products with high purity and yields of 93–96% [3]. This demonstrates its critical utility in medicinal chemistry for generating libraries of TRPV1 agonists or antagonists, as well as in the industrial preparation of hyperemia-inducing actives like pelargonic acid vanillylamide [4].

One-Pot Enzymatic Cascade for 'Natural' Vanillin Production from Capsaicinoids

Vanillylamine is a key intermediate in a retrosynthetic enzyme cascade designed to produce 'natural'-labeled vanillin from capsaicinoids. This process involves the hydrolysis of capsaicinoids by an immobilized lipase to release vanillylamine, followed by its oxidative deamination by an ω-transaminase (e.g., from Paracoccus denitrificans) to yield vanillin [5]. This application leverages vanillylamine's specific chemical structure as a required intermediate in the reverse pathway, highlighting its value in sustainable, biocatalytic flavor production from natural precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.